6,8-Dimethylquinolin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
6,8-dimethylquinolin-3-amine |
InChI |
InChI=1S/C11H12N2/c1-7-3-8(2)11-9(4-7)5-10(12)6-13-11/h3-6H,12H2,1-2H3 |
InChI Key |
VTFKHQXJPAYHDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C=N2)N)C |
Origin of Product |
United States |
Synthetic Methodologies for 6,8 Dimethylquinolin 3 Amine and Analogous Quinoline Amines
Direct Synthesis Approaches to the 6,8-Dimethylquinoline (B1211756) Core
The formation of the fundamental 6,8-dimethylquinoline skeleton is a critical first step in many synthetic pathways targeting 6,8-Dimethylquinolin-3-amine. Several classical cyclocondensation reactions are instrumental in constructing this bicyclic system from acyclic precursors.
Cyclocondensation Reactions for Quinoline (B57606) Ring Formation
Cyclocondensation reactions are a cornerstone of quinoline synthesis, providing a powerful means to construct the heterocyclic ring system. Several named reactions are particularly relevant for the synthesis of substituted quinolines.
The Skraup synthesis is a classic method for producing quinolines by reacting an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgresearchgate.netwikipedia.org In the context of 6,8-dimethylquinoline, 3,5-dimethylaniline (B87155) would serve as the starting aniline derivative. The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. iipseries.org
Another important method is the Doebner-von Miller reaction , which is a more versatile variation of the Skraup synthesis. iipseries.orgwikipedia.orgnih.gov This reaction utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. wikipedia.org For the synthesis of 6,8-dimethylquinoline, 3,5-dimethylaniline could be reacted with an appropriate α,β-unsaturated carbonyl compound.
The Combes quinoline synthesis involves the acid-catalyzed condensation of anilines with β-diketones. iipseries.orgnih.govwikipedia.org The reaction of 3,5-dimethylaniline with a suitable β-diketone, followed by cyclization, would furnish a 6,8-dimethylquinoline derivative. The mechanism involves the initial formation of an enamine, which then undergoes cyclization and dehydration. iipseries.org
The Friedländer synthesis offers a convergent approach by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. alfa-chemistry.comwikipedia.orgnih.govorganic-chemistry.org To obtain a 6,8-dimethylquinoline core, a 2-amino-3,5-dimethylbenzaldehyde (B1500763) or a 2-amino-3,5-dimethylacetophenone would be the required starting material. This method is known for its efficiency and the ability to introduce various substituents onto the quinoline ring. nih.gov
| Cyclocondensation Reaction | Starting Materials for 6,8-Dimethylquinoline Core | General Conditions |
| Skraup Synthesis | 3,5-Dimethylaniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Heating |
| Doebner-von Miller Reaction | 3,5-Dimethylaniline, α,β-Unsaturated Carbonyl Compound, Acid Catalyst | Heating |
| Combes Synthesis | 3,5-Dimethylaniline, β-Diketone, Acid Catalyst | Heating |
| Friedländer Synthesis | 2-Amino-3,5-dimethylbenzaldehyde or -acetophenone, Carbonyl with α-methylene | Acid or Base Catalysis, Heating |
Reductive Amination Strategies for Amine Introduction
Reductive amination is a widely used method for the formation of amines from carbonyl compounds. organic-chemistry.org This strategy can be employed to introduce the 3-amino group onto a pre-formed 6,8-dimethylquinoline precursor bearing a carbonyl group at the 3-position, such as 6,8-dimethylquinolin-3-one. The reaction involves the condensation of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.
Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the ketone. organic-chemistry.org Catalytic hydrogenation over metal catalysts like palladium or nickel can also be employed. organic-chemistry.org
| Reactants | Reagents | Product |
| 6,8-Dimethylquinolin-3-one, Ammonia/Ammonium Salt | Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3, H2/Pd) | This compound |
Alkylation Reactions in Quinoline Synthesis
Alkylation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. In the context of synthesizing this compound, alkylation can be envisioned for introducing the methyl groups onto a pre-existing quinoline-3-amine core. However, direct alkylation of the quinoline ring at specific positions can be challenging and may lead to a mixture of products. More controlled approaches often involve the synthesis of the quinoline ring from already alkylated precursors, as described in the cyclocondensation reactions.
Alternatively, modifications to the quinoline ring can be achieved through various C-H activation and functionalization strategies, though these are often complex and may require specific directing groups. nih.gov
Reduction of Nitroquinoline Precursors
A common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This two-step approach involves the nitration of the 6,8-dimethylquinoline core to introduce a nitro group at the 3-position, followed by its reduction.
The nitration of 6,8-dimethylquinoline would likely require careful control of reaction conditions to achieve regioselectivity for the 3-position. The subsequent reduction of the resulting 6,8-dimethyl-3-nitroquinoline can be accomplished using a variety of reducing agents. Standard methods include catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel (Raney Ni) under a hydrogen atmosphere. nih.gov Chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid or iron (Fe) in acetic acid are also effective for this transformation. nih.gov
| Precursor | Reagents for Reduction | Product |
| 6,8-Dimethyl-3-nitroquinoline | H2, Pd/C or PtO2 or Raney Ni | This compound |
| 6,8-Dimethyl-3-nitroquinoline | SnCl2, HCl | This compound |
| 6,8-Dimethyl-3-nitroquinoline | Fe, Acetic Acid | This compound |
Functional Group Interconversions for Amine Introduction
An alternative synthetic strategy involves the preparation of a 6,8-dimethylquinoline derivative with a suitable leaving group at the 3-position, which can then be displaced by an amino group through a nucleophilic substitution reaction.
Amination of Halogenated Quinoline Derivatives
Nucleophilic aromatic substitution (SNAr) can be a viable method for introducing an amino group onto the quinoline ring. This approach would require the synthesis of a 3-halo-6,8-dimethylquinoline, for instance, 3-bromo-6,8-dimethylquinoline. The halogen atom at the 3-position can then be displaced by an amino group using a nitrogen nucleophile such as ammonia or a protected amine equivalent.
These reactions are often facilitated by the presence of an electron-withdrawing group on the ring, which stabilizes the Meisenheimer complex intermediate. The conditions for such substitutions can range from heating with ammonia in a sealed tube to transition metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination.
| Reactant | Reagents | Reaction Type |
| 3-Bromo-6,8-dimethylquinoline | Ammonia (or equivalent) | Nucleophilic Aromatic Substitution |
| 3-Bromo-6,8-dimethylquinoline | Amine Source, Palladium Catalyst, Ligand, Base | Buchwald-Hartwig Amination |
Derivatization from Other Nitrogen-Containing Quinoline Precursors
The introduction of the 3-amino group onto the 6,8-dimethylquinoline scaffold can be effectively accomplished by the chemical transformation of other nitrogen-containing functional groups already present at the C3 position. This approach is advantageous as it builds upon a pre-formed quinoline core, allowing for late-stage functionalization. Two principal methods for this derivatization are the reduction of a nitro group and the rearrangement of a carboxylic acid derivative.
Reduction of 3-Nitroquinolines: A common and reliable method for preparing 3-aminoquinolines is the reduction of the corresponding 3-nitroquinoline. The synthesis of the precursor, 6,8-dimethyl-3-nitroquinoline, would first be achieved through the nitration of 6,8-dimethylquinoline. Subsequently, the nitro group is reduced to an amine. This transformation can be carried out using various reducing agents, with the choice often depending on factors like functional group tolerance, cost, and environmental impact. Common methods include catalytic hydrogenation with hydrogen gas over a metal catalyst (such as palladium on carbon) or chemical reduction using metals in acidic media (like tin(II) chloride in hydrochloric acid).
Table 1: Comparison of Reagents for Nitro Group Reduction
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| H₂/Pd-C | Methanol or Ethanol, room temp. to 50°C | High yield, clean reaction | Requires specialized hydrogenation equipment |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | Good for laboratory scale, tolerates some functional groups | Produces tin waste |
| Fe/HCl | Water/Ethanol, reflux | Inexpensive, effective | Requires acidic conditions, produces iron sludge |
Curtius Rearrangement: An alternative pathway involves the Curtius rearrangement, which converts a carboxylic acid into a primary amine. nih.gov This process begins with 6,8-dimethylquinoline-3-carboxylic acid. The carboxylic acid is first converted to an acyl azide (B81097), typically by reacting an activated form (like an acyl chloride) with sodium azide. Upon gentle heating, the acyl azide undergoes rearrangement, losing nitrogen gas to form an isocyanate intermediate. organic-chemistry.org This versatile intermediate can then be hydrolyzed with aqueous acid or base to yield the target this compound via an unstable carbamic acid, which decarboxylates spontaneously. organic-chemistry.org This multi-step sequence provides a viable, albeit less direct, route to the desired amine. nih.gov
Regioselective Synthesis of the 3-Amine Moiety
Achieving regioselectivity—the control of where the amine group is placed on the quinoline ring—is a central challenge in the synthesis of substituted quinolines. Direct amination of the quinoline core often favors the C2 or C4 positions due to the electronic properties of the heterocyclic ring. Therefore, specific strategies must be employed to ensure the exclusive or primary formation of the 3-amino isomer.
Control of Amine Substitution Position on the Quinoline Ring
Several synthetic strategies can be employed to direct the installation of an amino group to the C3 position of the quinoline nucleus.
Classical Named Reactions: The Friedländer annulation is a powerful method for quinoline synthesis that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. To synthesize this compound, one could theoretically use 2-amino-3,5-dimethylbenzaldehyde and an α-amino carbonyl compound or nitrile (e.g., aminoacetonitrile). The choice of reactants directly dictates the substitution pattern of the final quinoline product.
Transition Metal-Catalyzed Cross-Coupling: A modern and highly versatile approach involves the coupling of a 3-haloquinoline with an ammonia surrogate. For instance, 3-bromo-6,8-dimethylquinoline can be subjected to a Buchwald-Hartwig or Ullmann-type amination reaction. These reactions use palladium or copper catalysts, respectively, to form the C-N bond. researchgate.net The use of specific ligands and reaction conditions can achieve high yields and excellent regioselectivity, as the halogen's position predetermines the site of amination.
Directed C-H Amination: Recent advances in organic synthesis have enabled the direct functionalization of C-H bonds. While C2 and C4 are the electronically preferred sites for amination on a quinoline ring, strategic use of directing groups or specialized catalysts can achieve C3 selectivity. mdpi.com For example, the use of N-acyl-1,2-dihydroquinolines can direct palladium-catalyzed coupling to the C3 position. mdpi.com Another advanced method involves the reaction of α-imino rhodium carbenes with 2-aminobenzaldehydes, which has been shown to be a facile and efficient method for producing 3-aminoquinolines. rsc.org
Stereochemical Considerations in Amine Introduction
For the target molecule, this compound, the amine is a simple primary amine attached to an aromatic (sp²-hybridized) carbon of the quinoline ring. In such cases, the nitrogen atom of the amine group is not a stereocenter. Although the nitrogen atom has a lone pair and is bonded to three different groups (the quinoline ring and two hydrogen atoms), making it technically chiral, it undergoes a process called pyramidal inversion .
This rapid inversion, which occurs billions of times per second at room temperature for simple amines, interconverts the two enantiomeric forms. libretexts.org The energy barrier for this inversion is very low (around 6 kcal/mol for ammonia), meaning the enantiomers cannot be resolved or isolated under normal conditions. libretexts.org Therefore, stereochemical considerations are not relevant for the final, aromatic product, as it is achiral. Stereoselectivity would only become a factor if the quinoline ring were hydrogenated to a chiral tetrahydroquinoline, or if a chiral center were present elsewhere in the molecule.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of quinolines has become a major focus of research, aiming to reduce environmental impact and improve safety and efficiency. researchgate.net These principles can be readily applied to the various synthetic routes for this compound.
Use of Greener Solvents: Many classical quinoline syntheses use hazardous organic solvents. Green alternatives include using water, ethanol, or polyethylene (B3416737) glycol (PEG) as the reaction medium. tandfonline.com Some modern methods, particularly those using nanocatalysts, can even be performed under solvent-free conditions. nih.gov
Catalysis over Stoichiometric Reagents: The use of catalysts is a cornerstone of green chemistry. Instead of stoichiometric metal reductants like tin or iron, catalytic hydrogenation is a much cleaner alternative for nitro group reduction. researchgate.net In multicomponent reactions, reusable solid acid catalysts like Amberlyst-15 can be used to facilitate the reaction and are easily removed by filtration. tandfonline.com
Atom Economy and One-Pot Reactions: Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form the final product, are highly atom-economical. rsc.org Synthesizing the 6,8-dimethylquinoline core via an MCR approach, such as a modified Friedländer or Povarov reaction, would significantly reduce waste and procedural steps compared to a linear synthesis. rsc.orgmdpi.com
Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction times, often leading to higher yields and cleaner reactions by minimizing thermal decomposition. mdpi.com Applying microwave irradiation to the Friedländer condensation or other cyclization steps can dramatically reduce the energy consumption compared to conventional heating methods. mdpi.com
Table 2: Application of Green Chemistry Principles to Quinoline Synthesis
| Green Principle | Conventional Method | Green Alternative | Benefit |
|---|---|---|---|
| Safer Solvents | Toluene, Dichloromethane | Water, Ethanol, PEG | Reduced toxicity and environmental impact tandfonline.com |
| Catalysis | Stoichiometric SnCl₂ reduction | Catalytic hydrogenation (H₂/Pd-C) | Elimination of heavy metal waste researchgate.net |
| Atom Economy | Linear synthesis | One-pot multicomponent reactions | Fewer steps, less waste, higher efficiency rsc.org |
| Energy Efficiency | Conventional reflux (hours) | Microwave irradiation (minutes) | Faster reactions, lower energy use mdpi.com |
Scalable Synthetic Protocols and Process Optimization for this compound
Transitioning a synthetic route from a laboratory scale to an industrial, scalable process presents numerous challenges, including reaction control, safety, and cost-effectiveness. For a molecule like this compound, process optimization and modern manufacturing technologies are key.
Process Optimization: Optimizing a synthetic protocol involves systematically varying reaction parameters to maximize yield and purity while minimizing costs and reaction times. For a multicomponent reaction to form the quinoline core, this could involve screening different catalysts (both Lewis and Brønsted acids), adjusting the temperature, and modifying the concentration of reactants. researchgate.net The goal is to find a robust set of conditions that consistently delivers the product to specification and is tolerant of minor fluctuations that can occur in a large-scale setting. The practical utility of iron-catalyzed C-H activation, for example, has been demonstrated on a multi-gram scale, confirming its potential for larger-scale production. rsc.org
Scalable Technologies: Continuous flow chemistry offers significant advantages over traditional batch processing for scaling up chemical synthesis. ucd.ie In a flow reactor, reactants are continuously pumped through a tube or channel where they mix and react. This technology provides superior control over reaction parameters like temperature and mixing, leading to better consistency and safety, especially for highly exothermic reactions. A flow process for the synthesis of this compound could involve a packed-bed reactor containing a solid-supported catalyst for a cyclization step or a hydrogenation unit for the reduction of a nitro-intermediate. Such systems have been shown to produce quinolines with throughputs of over one gram per hour, demonstrating their viability for scalable production. vapourtec.com
Chemical Reactivity and Mechanistic Investigations of 6,8 Dimethylquinolin 3 Amine
Reactivity of the Amine Functionality
The primary amine group at the C-3 position of the quinoline (B57606) ring is a key site for a variety of chemical transformations. Its reactivity is characteristic of a primary aromatic amine, although influenced by the electronic properties of the quinoline nucleus.
Formation of Imines and Schiff Bases from the Primary Amine
Primary amines, such as 6,8-Dimethylquinolin-3-amine, readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically proceeds under mild acidic or basic conditions, which catalyze the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
The general reaction can be depicted as follows:
The resulting Schiff bases are versatile intermediates in organic synthesis and have been a subject of interest in medicinal chemistry due to their diverse biological activities.
Table 1: Representative Examples of Schiff Base Formation
| Aldehyde/Ketone Reactant | Product (Imine) |
|---|---|
| Benzaldehyde | N-(phenylmethylidene)-6,8-dimethylquinolin-3-amine |
| Acetone | N-(propan-2-ylidene)-6,8-dimethylquinolin-3-amine |
N-Alkylation and N-Acylation Reactions
The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic, allowing it to react with alkylating and acylating agents.
N-Alkylation involves the reaction of the amine with alkyl halides or other alkylating agents to form secondary, tertiary amines, and even quaternary ammonium (B1175870) salts upon exhaustive alkylation. The reaction proceeds via a nucleophilic substitution mechanism.
N-Acylation is the reaction of the amine with acylating agents such as acyl chlorides or acid anhydrides to form amides. This reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl).
Table 2: Examples of N-Alkylation and N-Acylation Reactions
| Reagent | Reaction Type | Product |
|---|---|---|
| Methyl iodide | N-Alkylation | N-methyl-6,8-dimethylquinolin-3-amine |
| Acetyl chloride | N-Acylation | N-(6,8-dimethylquinolin-3-yl)acetamide |
N-Dealkylation Mechanisms and Pathways
For N-alkylated derivatives of this compound, N-dealkylation is a potential metabolic pathway, as observed in other aminoquinoline-based drugs like chloroquine. nih.govnih.gov This process is typically mediated by cytochrome P450 enzymes in biological systems. nih.govsemanticscholar.org The mechanism generally involves the oxidation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate. nih.govsemanticscholar.org This intermediate then spontaneously decomposes to yield the dealkylated amine and a corresponding aldehyde or ketone. nih.govsemanticscholar.org
For instance, the N-de-ethylation of a conceptual N,N-diethyl derivative would proceed as follows:
Reactivity of the Quinoline Heterocycle
The quinoline ring system is an aromatic heterocycle with its own characteristic reactivity, which is further modulated by the presence of the amino and methyl substituents.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on the quinoline ring is a complex process. The pyridine (B92270) ring is generally deactivated towards electrophilic attack compared to the benzene (B151609) ring due to the electron-withdrawing effect of the nitrogen atom. Therefore, in the absence of strong activating groups, electrophilic substitution on quinoline typically occurs on the benzene ring, favoring positions 5 and 8.
However, in this compound, the scenario is significantly altered by the presence of three activating groups: the powerful ortho-, para-directing amino group at position 3, and the two weakly activating ortho-, para-directing methyl groups at positions 6 and 8.
The potent activating and directing effect of the amino group at C-3 would strongly favor electrophilic attack at the ortho (C-2 and C-4) and para (not available) positions within the pyridine ring. The methyl groups at C-6 and C-8 activate the benzene ring, primarily at positions C-5 and C-7.
Given the strong activating nature of the amino group, it is plausible that electrophilic substitution would preferentially occur at the C-2 or C-4 positions of the pyridine ring. However, steric hindrance from the adjacent part of the molecule and the specific reaction conditions could also influence the final regiochemical outcome. Without specific experimental data for this compound, predicting the precise substitution pattern remains a theoretical exercise.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophilic Reaction | Potential Major Product(s) | Rationale |
|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 2-Nitro-6,8-dimethylquinolin-3-amine or 4-Nitro-6,8-dimethylquinolin-3-amine | The amino group is a strong activating and ortho-directing group. |
| Bromination (Br₂/FeBr₃) | 2-Bromo-6,8-dimethylquinolin-3-amine or 4-Bromo-6,8-dimethylquinolin-3-amine | The amino group directs the electrophile to the ortho positions. |
Nucleophilic Attack on the Quinoline Ring
The quinoline nucleus is generally susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or under conditions that generate highly reactive intermediates like pyridynes. In the case of this compound, the amino group at the C3 position significantly influences the ring's reactivity.
Studies on analogous heterocyclic systems, such as 2,3-pyridyne, have shown that the addition of amines occurs regioselectively. Nucleophilic attack happens exclusively at the 2-position of the 2,3-pyridyne intermediate. This high regioselectivity is consistent with computational predictions. By analogy, if this compound were converted into a reactive quinolyne intermediate, a similar regioselective nucleophilic attack would be anticipated. The inherent reactivity of such intermediates can sometimes lead to unwanted side reactions, necessitating controlled reaction conditions, such as the slow addition of reagents.
Furthermore, the general reactivity of amines as nucleophiles is well-established, with nucleophilicity generally increasing with basicity (primary amines < secondary amines). However, this trend can be affected by steric hindrance. In reactions involving the quinoline ring of this compound, the steric bulk of an incoming nucleophile and the electronic effects of the dimethyl and amino substituents would collectively determine the outcome of the substitution. In electron-deficient systems like azines, the anion of urea (B33335) has been shown to act as an effective nucleophile in oxidative nucleophilic substitution of hydrogen (SNH) reactions, demonstrating that even weak nucleophiles can react under the right conditions.
Metal-Catalyzed Transformations Involving this compound
Transition metal catalysis provides a powerful toolkit for modifying complex organic molecules like this compound. These methods enable the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
The activation of the C(sp²)-N bond in aromatic amines is a challenging but increasingly feasible transformation. Transition-metal catalysts, particularly those based on palladium, rhodium, and nickel, can mediate the cleavage of this robust bond, enabling the amine to function as a leaving group. The general mechanism often involves the oxidative addition of an activated C-N bond to a low-valent metal center. While direct C-N activation of a primary amine like that in this compound is difficult, it can be facilitated by converting the amine into a better leaving group, such as an ammonium salt.
This strategy has been applied in various transformations, including the exchange of alkyl groups between tertiary amines and hydrodenitrogenation reactions. The cleavage of C-N bonds in allylic amines has also been achieved using palladium catalysts, often requiring an acid co-catalyst to facilitate the formation of an ammonium ion pair in situ, which then undergoes oxidative addition.
| Reaction Type | Catalyst System | Substrate Type | Key Mechanistic Step |
|---|---|---|---|
| Cross-Coupling with Arylammonium Salts | Low-valent metal (e.g., Ni(0), Pd(0)) | Aryltrimethylammonium salt | Oxidative addition to cleave C-N bond |
| Amine Exchange in Allylic Amines | Pd(PPh₃)₄ / Acetic Acid | Allylic amine | In-situ formation of ammonium ion pair |
| Reductive Hydrodenitrogenation | Rhodium complex | Tertiary amine | C-N bond activation and cleavage |
Palladium-catalyzed cross-coupling reactions are fundamental for constructing C-C and C-N bonds. The amino group of this compound can serve as a nucleophile in Buchwald-Hartwig amination reactions to form more complex amines. In this scenario, the amine would couple with an aryl halide or pseudohalide in the presence of a palladium catalyst and a suitable base.
For this compound to participate as an electrophilic partner in reactions like Suzuki-Miyaura or Sonogashira couplings, it would first need to be functionalized with a suitable leaving group, such as a halogen (e.g., bromine or iodine), at a different position on the quinoline ring. The development of efficient catalyst systems, often involving specialized phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), has been crucial for the success and broad applicability of these reactions. A significant challenge in coupling reactions involving substrates with coordinating groups, like the 2-aminopyridine (B139424) moiety within the quinoline structure, is the potential for the substrate to chelate the metal catalyst, which can inhibit key steps like oxidative addition or transmetalation.
| Reaction Name | Role of Amine | Coupling Partner | Typical Catalyst |
|---|---|---|---|
| Buchwald-Hartwig Amination | Nucleophile | Aryl Halide/Triflate | Palladium/Ligand |
| Suzuki-Miyaura Coupling | Electrophile | Organoboron Reagent | Palladium/Ligand |
| Sonogashira Coupling | Electrophile | Terminal Alkyne | Palladium/Copper |
*Requires prior halogenation of the quinoline ring.
Reductive processes involving aminoquinolines can target either the heterocyclic ring or the amine functionality itself. One significant transformation is reductive deamination, where the C-N bond is cleaved and replaced with a C-H bond. Recent studies have detailed a metal-free reductive deamination of primary amines using the frustrated Lewis pair B(C₆F₅)₃ in combination with a hydrosilane reductant. This process involves the silylation of the amine, forming a monosilylammonium borohydride (B1222165) intermediate, which then undergoes C-N bond dissociation.
Another important reductive process is the asymmetric transfer hydrogenation (ATH) of imines to produce chiral amines, a key reaction in the synthesis of biologically active compounds. While this applies to the synthesis of amines rather than their subsequent reaction, related chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been successfully used as ligands in metal-catalyzed ATH, highlighting the role of the aminoquinoline scaffold in asymmetric catalysis.
Mechanistic Studies of Reaction Pathways
Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and expanding their scope. For metal-catalyzed C-N bond activation, the widely accepted mechanism involves three key steps: (i) oxidative addition of the C-N bond to the metal center, (ii) transmetalation with a nucleophilic partner, and (iii) reductive elimination to form the product and regenerate the catalyst.
In the case of the B(C₆F₅)₃-catalyzed reductive deamination, computational studies (DFT) have elucidated the reaction pathway. The process begins with the formation of an amine-silane Lewis adduct. This adduct is then activated by the borane (B79455) catalyst to undergo silylation, which is the rate-determining step. The resulting silylammonium intermediate favors an SN2-type C-N cleavage over a competing dehydrogenation pathway. The preference for C-N dissociation is attributed to the relative weakness of the C-N bond compared to the N-H bond and stabilizing π-π stacking interactions in the transition state.
Mechanistic studies of nucleophilic additions to heteroaromatic systems often focus on the stability and reactivity of intermediates. For reactions proceeding through a pyridyne or quinolyne intermediate, the regioselectivity of the nucleophilic attack is a key point of investigation, often rationalized through computational analysis of the electrostatic potential and orbital coefficients of the reactive intermediate.
Computational Chemistry and Quantum Mechanical Analysis of 6,8 Dimethylquinolin 3 Amine
Density Functional Theory (DFT) Calculations
DFT calculations serve as a powerful tool to investigate the fundamental properties of molecular systems. For 6,8-Dimethylquinolin-3-amine, these calculations provide insights into its stable conformation, electronic behavior, and reactivity.
The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This process identifies the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy conformation. While specific research on the conformational analysis of this compound is not extensively documented, theoretical studies on similar quinoline (B57606) derivatives often utilize methods like B3LYP with a 6-311++G(d,p) basis set to achieve reliable geometric parameters.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level) This table is illustrative and based on typical values for similar structures, as specific experimental or computational data for this exact compound is not readily available in the referenced literature.
| Parameter | Value |
|---|---|
| Bond Length (C3-N) | ~1.38 Å |
| Bond Length (C6-CH3) | ~1.51 Å |
| Bond Length (C8-CH3) | ~1.51 Å |
| Bond Angle (C2-C3-N) | ~121° |
| Dihedral Angle (C4-C3-N-H) | ~0° or ~180° |
The electronic properties of this compound are primarily understood through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity.
The HOMO is the orbital that acts as an electron donor, and its energy level is related to the ionization potential. Conversely, the LUMO is the orbital that acts as an electron acceptor, and its energy is related to the electron affinity. In quinoline derivatives, the HOMO is typically localized on the electron-rich regions, including the amine group and the aromatic rings, while the LUMO is distributed over the quinoline core. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is for illustrative purposes and represents typical values for related compounds.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.5 to -6.0 |
| ELUMO | -1.0 to -1.5 |
| Energy Gap (ΔE) | 4.0 to 5.0 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different electrostatic potential values.
For this compound, the MEP map would likely show regions of negative potential (typically colored in shades of red) around the nitrogen atom of the quinoline ring and the amine group, indicating these are the most probable sites for electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) would be expected around the hydrogen atoms of the amine group, suggesting these are sites for nucleophilic attack. The methyl groups would exhibit a relatively neutral potential.
From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated. These descriptors provide quantitative measures of the molecule's reactivity and stability.
Global Hardness (η): A measure of the resistance to change in the electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.
Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is calculated as χ = -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ).
These descriptors are instrumental in comparing the reactivity of different quinoline derivatives.
Table 3: Hypothetical Chemical Quantum Descriptors for this compound This table is for illustrative purposes.
| Descriptor | Value (eV) |
|---|---|
| Global Hardness (η) | 2.0 to 2.5 |
| Electronegativity (χ) | 3.25 to 3.75 |
| Electrophilicity Index (ω) | 2.1 to 3.0 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic excited states and predict the optical properties of this compound. This method allows for the calculation of vertical excitation energies, which correspond to the absorption wavelengths (λmax) in the UV-Visible spectrum.
TD-DFT calculations can predict the nature of electronic transitions, such as π→π* or n→π, by analyzing the molecular orbitals involved in the excitation. For quinoline derivatives, the low-energy electronic transitions are typically of π→π character, involving the aromatic system. The results from TD-DFT are crucial for understanding the photophysical properties of the molecule.
Benchmarking of DFT Functionals and Basis Sets for Quinoline Derivatives
The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For quinoline derivatives, it is important to benchmark different functionals and basis sets to ensure the reliability of the computational results.
Commonly used functionals for organic molecules include B3LYP, PBE0, and M06-2X. Basis sets such as the Pople-style 6-31G(d,p) and 6-311++G(d,p), as well as Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), are frequently employed. The choice of functional and basis set can significantly impact the calculated geometric parameters, electronic properties, and excitation energies. Therefore, a careful selection based on validation against experimental data or higher-level computational methods is essential for accurate predictions for quinoline systems.
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry provides indispensable tools for elucidating the intricate details of chemical reactions involving this compound. Through the application of quantum mechanical methods, particularly Density Functional Theory (DFT), researchers can model reaction pathways, identify transition states, and calculate activation energies, offering a microscopic view of the transformation process. These studies are crucial for understanding reactivity, predicting product formation, and designing novel synthetic routes.
A primary application of computational analysis in this context is the investigation of the synthesis of the this compound scaffold itself. Various named reactions for quinoline synthesis, such as the Friedländer or Skraup synthesis, can be modeled to understand the influence of the dimethyl substitution pattern on the reaction mechanism and regioselectivity. DFT calculations can map out the potential energy surface of the reaction, revealing the lowest energy pathway from reactants to products. The geometries of all intermediates and, most importantly, the transition states are optimized. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-making and bond-breaking processes. The energy difference between the reactants and the transition state determines the activation energy, a key parameter governing the reaction rate.
Furthermore, computational studies can explore the reactivity of the this compound molecule in subsequent functionalization reactions. For instance, electrophilic aromatic substitution is a common reaction for quinoline derivatives. DFT calculations can predict the most likely site of substitution by analyzing the electron density distribution and the stability of the sigma-complex intermediates (also known as Wheland intermediates) for substitution at different positions on the aromatic rings. The presence of the amine and methyl groups significantly influences the electron density, and computational models can quantify these effects.
Similarly, nucleophilic substitution reactions, such as the Chichibabin amination, can be computationally modeled. Although the 3-amino group is already present, understanding the relative reactivity of other positions towards nucleophiles can be of synthetic interest. These calculations would involve modeling the addition of a nucleophile, the formation of an intermediate Meisenheimer-like complex, and the subsequent elimination of a hydride ion. The calculated energy barriers for these steps would provide insights into the feasibility and regioselectivity of such reactions.
The table below illustrates the type of data that can be generated from computational studies on a hypothetical reaction involving this compound, such as an electrophilic bromination.
| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameter | Imaginary Frequency (cm⁻¹) |
|---|---|---|---|---|
| Initial Reactants | This compound + Br₂ | 0.0 | - | None |
| Transition State 1 (TS1) | Formation of σ-complex | +15.2 | C-Br bond forming (2.5 Å) | -250.5i |
| Intermediate | σ-complex (Wheland intermediate) | +5.8 | C-Br bond formed (2.0 Å) | None |
| Transition State 2 (TS2) | Proton removal | +10.5 | C-H bond breaking (1.8 Å) | -1200.0i |
| Products | Bromo-6,8-Dimethylquinolin-3-amine + HBr | -5.2 | - | None |
This table showcases how computational chemistry can provide quantitative data on the energetics and structural changes throughout a reaction, offering a level of detail that is often difficult to obtain through experimental means alone.
Quantum Chemical Simulations for Spectroscopic Data Interpretation
Quantum chemical simulations are a powerful ally in the interpretation of experimental spectroscopic data for this compound. By calculating spectroscopic parameters from first principles, a direct comparison with experimental spectra can be made, aiding in the assignment of signals and providing a deeper understanding of the molecule's electronic and geometric structure.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Quantum chemical methods, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts. The process begins with a geometry optimization of the molecule to find its lowest energy conformation. Subsequently, the magnetic shielding tensors for each nucleus are calculated. These are then converted into chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). By comparing the calculated chemical shifts with the experimental spectrum, an unambiguous assignment of each resonance to a specific atom in the molecule can be achieved. This is particularly useful for complex aromatic systems where spectral overlap can make assignments challenging.
Below is an illustrative table comparing hypothetical experimental NMR data for this compound with simulated values.
| Atom | Hypothetical Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹H Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |
|---|---|---|---|---|
| C2 | 145.2 | 144.8 | 8.50 | 8.45 |
| C3 | 128.9 | 129.5 | - | - |
| C4 | 138.7 | 139.1 | 7.85 | 7.80 |
| C5 | 125.4 | 125.0 | 7.30 | 7.25 |
| C6 | 135.1 | 134.7 | - | - |
| C7 | 127.8 | 128.2 | 7.45 | 7.40 |
| C8 | 130.3 | 130.9 | - | - |
| 6-CH₃ | 21.5 | 21.9 | 2.40 | 2.35 |
| 8-CH₃ | 18.2 | 18.6 | 2.55 | 2.50 |
| 3-NH₂ | - | - | 4.50 | 4.45 |
Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated by performing a vibrational frequency calculation on the optimized geometry of this compound. These calculations, typically done at the DFT level of theory, yield a set of vibrational modes and their corresponding frequencies and intensities. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations, and thus are often scaled by an empirical factor to improve agreement with experiment. By analyzing the atomic displacements for each vibrational mode, a definitive assignment of the absorption bands in the experimental IR spectrum can be made. For example, the characteristic N-H stretching and bending vibrations of the amino group, as well as the C-H and C=C vibrations of the quinoline core and methyl groups, can be precisely identified.
UV-Vis Spectroscopy: The electronic absorption spectrum of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations help in understanding the nature of the electronic transitions, for instance, whether they are π→π* or n→π* transitions, and how the substituents (amino and methyl groups) influence the absorption profile. The solvent environment can also be included in these simulations using continuum solvation models, which often improves the correlation with experimental data obtained in solution.
Here is a sample data table illustrating the comparison of hypothetical experimental and TD-DFT calculated UV-Vis absorption data for this compound in a given solvent.
| Hypothetical Experimental λmax (nm) | Calculated λmax (nm) | Calculated Oscillator Strength (f) | Predominant Transition Type |
|---|---|---|---|
| 350 | 345 | 0.15 | HOMO → LUMO (π→π) |
| 280 | 275 | 0.45 | HOMO-1 → LUMO (π→π) |
| 235 | 230 | 0.30 | HOMO → LUMO+1 (π→π*) |
Applications of 6,8 Dimethylquinolin 3 Amine and Its Derivatives in Materials Science and Chemical Probes
Development of Fluorescent Chemical Probes
The inherent fluorescence of the quinoline (B57606) ring system makes it an attractive core for the design of chemical probes. These probes can be engineered to signal the presence of specific analytes or changes in their local environment through a detectable change in their fluorescence output.
Scaffold Engineering for Tunable Photophysical Properties
The photophysical properties of quinoline-based fluorophores, such as their absorption and emission wavelengths, quantum yield, and Stokes shift, are highly sensitive to the nature and position of substituents on the aromatic ring. The introduction of electron-donating or electron-withdrawing groups can modulate the energy levels of the molecule's frontier orbitals, leading to predictable shifts in its spectral characteristics.
For instance, the amino group at the 3-position of the quinoline ring acts as an electron-donating group, which can enhance the fluorescence quantum yield and influence the intramolecular charge transfer (ICT) character of the molecule. The methyl groups at the 6 and 8 positions, as in 6,8-Dimethylquinolin-3-amine, are also electron-donating and can further modify the electronic distribution within the molecule, although their effect is generally less pronounced than that of the amino group.
Research on various quinoline derivatives has demonstrated the power of this "scaffold engineering" approach. By systematically altering the substitution pattern, researchers can create a library of fluorescent probes with a wide range of photophysical properties, tailored for specific applications. The following table summarizes the photophysical properties of several substituted quinoline derivatives, illustrating the impact of different functional groups on their fluorescence characteristics.
| Compound/Derivative | Excitation Max (nm) | Emission Max (nm) | Solvent | Reference |
| 4,6,8-triphenylquinoline-3-carbaldehyde | 355 | - | Chloroform | researchgate.net |
| 4-(4-fluorophenyl)-6,8-diphenylquinoline-3-carbaldehyde | 355 | - | Chloroform | researchgate.net |
| 4-(4-methoxyphenyl)-6,8-diphenylquinoline-3-carbaldehyde | 355 | - | Chloroform | researchgate.net |
| 4,6,8-triaryl-3-((4-fluorophenyl)amino)-N-(quinolin-3-yl)methylene | 385 | - | Chloroform | researchgate.net |
Note: Specific emission maxima for the carbaldehyde derivatives were not provided in the source, but their absorption characteristics demonstrate the influence of substitution on the electronic properties of the quinoline scaffold.
Design Principles for Environmentally Responsive Probes
A key goal in the development of fluorescent probes is to create molecules that exhibit a change in their fluorescence in response to specific environmental cues, such as polarity, pH, or the presence of metal ions. The 3-aminoquinoline (B160951) scaffold is well-suited for this purpose. The nitrogen atom of the amino group can act as a binding site for protons or metal ions, leading to a modulation of the probe's fluorescence through mechanisms such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF).
The design of environmentally responsive probes based on the this compound framework would involve the incorporation of a receptor unit that can selectively interact with the target analyte. This receptor would be electronically coupled to the quinoline fluorophore in such a way that the binding event triggers a change in the fluorescence signal. For example, a probe for a specific metal ion might feature a chelating group attached to the 3-amino position. Upon binding of the metal ion, the conformational and electronic properties of the molecule would be altered, resulting in a "turn-on" or "turn-off" fluorescence response.
The principles of intramolecular charge transfer (ICT) are also central to the design of environmentally sensitive probes. In polar solvents, the excited state of an ICT fluorophore is stabilized, leading to a red-shift in its emission spectrum. This solvatochromic effect can be exploited to create probes that report on the polarity of their microenvironment, which is particularly useful for studying biological membranes or polymer matrices. The substitution pattern on the quinoline ring, including the methyl groups at the 6 and 8 positions, can influence the degree of ICT and thus the sensitivity of the probe to its environment.
Integration into Functional Materials
The unique optical and electronic properties of this compound and its derivatives also make them attractive building blocks for the creation of advanced functional materials. By incorporating these molecules into larger structures, such as polymers or organic thin films, it is possible to develop materials with tailored performance characteristics.
Electronic Materials Applications
The electron-deficient nature of the quinoline ring system, combined with the electron-donating character of the amino group, can give rise to interesting electronic properties. Derivatives of 3-aminoquinoline can exhibit semiconductor-like behavior, making them potentially useful in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
In the context of OLEDs, quinoline derivatives can serve as emissive materials, host materials, or electron-transporting materials. The ability to tune the emission color of these compounds through chemical modification is a significant advantage in the development of full-color displays. The methyl groups in this compound could potentially influence the solid-state packing of the molecules, which in turn would affect charge transport and luminescence efficiency in thin films.
Optical Materials and Organic Pigments
The strong absorption and emission in the visible region of the spectrum make certain quinoline derivatives suitable for use as organic pigments and dyes. The color of these materials is determined by their chemical structure and their interactions in the solid state. The introduction of different substituents onto the quinoline core can lead to a wide palette of colors.
Derivatives of this compound could potentially be developed into high-performance pigments with good thermal and photochemical stability. These materials could find applications in paints, coatings, plastics, and printing inks. Furthermore, the fluorescent nature of these compounds could be exploited in security inks and other applications where luminescent markers are required.
Polymer Science Building Blocks
The amino group at the 3-position of this compound provides a reactive handle for the incorporation of this chromophore into polymer chains. Through reactions such as amidation or imine formation, the quinoline unit can be covalently attached to a polymer backbone or used as a monomer in polymerization reactions.
The resulting polymers would possess the photophysical and electronic properties of the quinoline moiety, leading to the creation of functional materials such as fluorescent polymers, polymer-based sensors, and electro-optic polymers. For example, a polymer containing pendant this compound units could be used to create a fluorescent film for detecting the presence of certain vapors or for monitoring changes in environmental conditions. The methyl groups could enhance the solubility of the resulting polymers in organic solvents, facilitating their processing into thin films and fibers.
Chemosensor Development
The development of chemosensors, which are molecules designed to detect and signal the presence of specific chemical species, often utilizes fluorophores that exhibit changes in their optical properties upon binding to an analyte. Quinoline and its derivatives are frequently employed as the core structure for such sensors due to their strong fluorescence and the tunability of their electronic properties through chemical modification.
While numerous studies have explored other substituted quinolin-3-amine derivatives as fluorescent probes, no data could be found detailing the synthesis or application of this compound for this purpose. Research in this area typically includes detailed studies on the compound's photophysical properties, its selectivity and sensitivity towards various analytes, and the mechanism of sensing. Such data is crucial for establishing the viability of a compound as a chemosensor. The absence of such information for this compound prevents a meaningful discussion of its potential in this context.
Advanced Materials Characterization Techniques for Composites Incorporating the Compound
The incorporation of functional organic molecules into composite materials can impart novel properties, such as enhanced mechanical strength, conductivity, or sensing capabilities. Characterizing these materials is essential to understanding their structure-property relationships. Advanced techniques such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), X-ray diffraction (XRD), and various spectroscopic methods are employed to probe the morphology, crystal structure, and chemical composition of such composites.
There are no published studies that report the incorporation of this compound into any composite material. Consequently, there is no information available on the characterization of such composites or the effect of this specific compound on the material's properties.
Future Research Directions and Unexplored Avenues for 6,8 Dimethylquinolin 3 Amine
Novel Synthetic Methodologies and Process Intensification
Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, provide fundamental routes to the quinoline core. nih.gov Modern advancements have introduced a variety of catalytic systems, including zeolites and transition metals like ruthenium, to improve efficiency and yield. rsc.orgrsc.org Recent trends also emphasize greener approaches, utilizing microwave irradiation, cascade reactions, and eco-friendly catalysts to reduce environmental impact. tandfonline.com
A significant research gap exists in the development of a high-yield, selective, and scalable synthesis specifically for 6,8-dimethylquinolin-3-amine. Future work should focus on adapting modern synthetic strategies for this target. For instance, a three-component reaction involving a substituted aniline (B41778), an aldehyde, and an alkyne, potentially catalyzed by an indium or zinc salt, could offer an efficient one-pot pathway. nih.govnih.gov
Furthermore, the principles of process intensification —which aim to make chemical processes smaller, safer, and more energy-efficient—are yet to be applied to the synthesis of this compound. sphinxsai.commdpi.com Exploring continuous flow chemistry for the synthesis would be a major step forward. Flow reactors offer superior control over reaction parameters like temperature and mixing, which can lead to higher yields, improved safety for highly exothermic reactions, and easier scale-up. frontiersin.orgpharmasalmanac.com Combining flow chemistry with enabling technologies such as ultrasound or microwave heating could further accelerate reaction kinetics and improve process efficiency. frontiersin.orgunito.it
| Synthetic Strategy | Key Features | Potential Advantages for Target Compound | Reference Concepts |
|---|---|---|---|
| Modified Friedländer Annulation | Condensation of a 2-aminoaryl aldehyde/ketone with a carbonyl compound containing an α-methylene group. | High convergence and potential for regioselectivity based on precursor design. | nih.gov |
| Transition-Metal Catalyzed C-H Activation/Annulation | Ruthenium or Cobalt-catalyzed coupling of anilines with alkynes or other coupling partners. | High atom economy and functional group tolerance. mdpi.com | mdpi.com |
| Three-Component Cascade Reactions | One-pot reaction combining an aniline, aldehyde, and a third component (e.g., alkyne, ketone). | Operational simplicity, reduced waste, and rapid assembly of the quinoline core. tandfonline.comacs.org | tandfonline.comacs.org |
| Continuous Flow Synthesis | Reactants are continuously pumped through a reactor. | Enhanced safety, precise process control, improved yield, and simplified scale-up. pharmasalmanac.com | pharmasalmanac.com |
Expanded Reactivity Profiles and Catalytic Cycles
The reactivity of the quinoline nucleus is well-characterized, but the interplay of the 3-amino group and the 6,8-dimethyl substituents in this compound is uninvestigated. The electron-donating nature of these groups is expected to influence the regioselectivity of electrophilic substitution reactions on the benzene (B151609) ring.
Future research should systematically explore the reactivity of both the amine functionality and the heterocyclic core.
Amine Group Reactivity : The 3-amino group can be derivatized to form amides, sulfonamides, and Schiff bases, creating a library of new compounds with potentially diverse biological activities. researchgate.net Its potential as a directing group for C-H functionalization at the C-2 or C-4 positions of the quinoline ring warrants investigation.
Catalytic Applications : Aminoquinolines, particularly 8-aminoquinoline, are powerful directing groups and ligands in transition-metal catalysis for C-H activation. acs.orgresearchgate.net The potential of this compound as a ligand in catalytic cycles for cross-coupling, hydroamination, or oxidation reactions is a completely unexplored field. acs.org Its specific steric and electronic properties could offer unique selectivity or reactivity compared to established ligands.
Rational Design of Next-Generation Functional Materials
Quinoline derivatives are integral to various functional materials, including OLEDs, dyes, and sensors. researchgate.netchemrj.org The unique structure of this compound, possessing a fluorescent core and a reactive amine handle, makes it an attractive building block for novel materials.
Rational design principles can be applied to incorporate this molecule into advanced materials:
Fluorescent Probes and Sensors : The inherent fluorescence of the quinoline core could be modulated by chemical events at the 3-amino position. Derivatization with specific recognition moieties could lead to chemosensors for detecting metal ions or biologically relevant molecules.
Organic Electronics : The amine group provides a convenient point for polymerization or grafting onto other structures. Its incorporation as a monomer into conjugated polymers could yield materials with interesting optoelectronic properties for applications in organic electronics. nih.gov
Metal-Organic Frameworks (MOFs) : The nitrogen atoms in the quinoline ring and the exocyclic amine group can act as coordination sites for metal ions. This makes this compound a promising candidate as an organic linker for the synthesis of novel MOFs with potential applications in catalysis, gas storage, or separation.
| Material Class | Role of this compound | Potential Function | Reference Concepts |
|---|---|---|---|
| Fluorescent Sensors | Fluorophore core with a reactive site for functionalization. | Detection of metal ions, anions, or biomolecules. | nih.gov |
| Conjugated Polymers | Monomer unit for polymerization via the amine group. | Active layer in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). | researchgate.net |
| Metal-Organic Frameworks (MOFs) | Organic linker with multiple nitrogen coordination sites. | Heterogeneous catalysis, gas separation, chemical sensing. | mdpi.com |
| Corrosion Inhibitors | Adsorption onto metal surfaces via nitrogen atoms and π-system. | Protection of metals in acidic or corrosive environments. | mdpi.com |
Advanced Computational Modeling and Machine Learning Applications
Computational chemistry and machine learning are transformative tools in modern chemical research. neurips.cc These approaches can predict molecular properties, reactivity, and reaction outcomes, thereby accelerating the discovery and optimization process.
Computational Chemistry : Density Functional Theory (DFT) calculations can be employed to predict the electronic properties (e.g., HOMO/LUMO energy levels), absorption/emission spectra, and reactivity of this compound. nih.govchemrxiv.orgresearchgate.netutq.edu.iq Such studies can guide the rational design of functional materials by correlating molecular structure with desired properties and help explain experimental observations regarding its reactivity.
Machine Learning (ML) : ML models, particularly random forest algorithms, have shown success in predicting reaction yields and regioselectivity for complex organic reactions, such as C-N cross-couplings and C-H functionalization of heterocycles. consensus.appresearchgate.netsemanticscholar.org An ML model could be trained on data from quinoline syntheses to predict the optimal conditions (catalyst, solvent, temperature) for producing this compound. Similarly, ML could accelerate the discovery of new applications by screening virtual libraries of its derivatives against predictive models for biological activity or material performance. acs.org
Emerging Spectroscopic Techniques for In-situ Characterization
While standard spectroscopic techniques (NMR, MS, IR) are essential for characterizing the final product, emerging in-situ methods offer the ability to monitor reactions in real time. This provides invaluable mechanistic insight and facilitates process optimization.
The application of in-situ spectroscopy to the synthesis of this compound is a promising research avenue. For example, in-situ Fourier Transform Infrared (FTIR) spectroscopy has been successfully used to investigate the mechanism of quinoline synthesis from aniline over zeolite catalysts, identifying key reaction intermediates. rsc.orgresearchgate.netrsc.org Applying this or other process analytical technologies (PAT), such as Raman spectroscopy or reaction calorimetry, to a proposed synthesis could allow for precise monitoring of reactant consumption and product formation, enabling rapid optimization and ensuring process safety, particularly in a continuous flow setup.
Review of Existing Literature and Identification of Research Gaps
A thorough review of the literature reveals that while the broader class of aminoquinolines has been extensively studied, this compound is conspicuously absent from detailed investigation. The primary research gaps are:
Dedicated Synthesis : There is a lack of optimized, high-yield synthetic routes tailored specifically for this compound. The application of modern, green, and scalable methodologies like flow chemistry remains unexplored.
Reactivity Profile : The chemical reactivity of the molecule, considering the combined electronic effects of the 3-amino and dimethyl groups, has not been systematically studied.
Catalytic Potential : Its utility as a ligand or organocatalyst is entirely unknown.
Materials Science Applications : The incorporation of this compound as a building block for functional materials like polymers, MOFs, or sensors has not been attempted.
Computational and Mechanistic Studies : There are no dedicated computational studies on its electronic structure or spectroscopic properties, nor have advanced in-situ techniques been used to study its formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
